

# Spectroscopic Characterization of 3-Bromo-2-alkoxypyridines: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromo-2-propoxypyridine

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-bromo-2-alkoxypyridine derivatives, compounds of significant interest in medicinal chemistry and materials science. Due to the limited availability of specific data for **3-Bromo-2-propoxypyridine**, this document focuses on the closely related analogue, 3-Bromo-2-methoxypyridine, as a representative example. The presented data and methodologies offer a strong predictive framework for understanding the spectroscopic properties of **3-Bromo-2-propoxypyridine**. The primary expected difference in the spectra of the propoxy derivative would be the presence of signals corresponding to the additional ethyl group in the NMR spectra.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 3-Bromo-2-methoxypyridine.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data for 3-Bromo-2-methoxypyridine

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not explicitly found in search results			

Note: While a general  $^1\text{H}$  NMR spectrum for 3-Bromo-2-methoxypyridine is mentioned in search result[1], specific chemical shift and coupling constant values were not available. For **3-Bromo-2-propoxypyridine**, one would expect to see signals for the propyl group protons ( $-\text{OCH}_2\text{CH}_2\text{CH}_3$ ) in addition to the pyridine ring protons.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for 3-Bromo-2-methoxypyridine**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not explicitly found in search results	

Note: Specific  $^{13}\text{C}$  NMR data for 3-Bromo-2-methoxypyridine was not found. For **3-Bromo-2-propoxypyridine**, characteristic signals for the three distinct carbon atoms of the propoxy group would be observed in addition to the five signals from the pyridine ring.

**Table 3: Infrared (IR) Spectroscopy Data for 3-Bromo-2-methoxypyridine**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
Data not explicitly found in search results		

Note: While the availability of an IR spectrum is indicated[1], specific peak assignments were not provided. The IR spectrum of **3-Bromo-2-propoxypyridine** would be expected to show characteristic C-H stretching vibrations from the alkyl chain, C-O ether stretching, and C-Br stretching, in addition to the aromatic C-H and C=C/C=N ring vibrations.

**Table 4: Mass Spectrometry (MS) Data for 3-Bromo-2-methoxypyridine**

m/z	Relative Intensity (%)	Assignment
188.02	Data not explicitly found	[M] <sup>+</sup> (Molecular Ion)

Note: The molecular weight of 3-Bromo-2-methoxypyridine is 188.02 g/mol [2][3]. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine. For **3-Bromo-2-propoxypyridine** (C<sub>8</sub>H<sub>10</sub>BrNO), the expected molecular weight would be approximately 216.09 g/mol .

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as deuteriochloroform (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), containing tetramethylsilane (TMS) as an internal standard (0 ppm). For <sup>1</sup>H NMR, data is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For <sup>13</sup>C NMR, a proton-decoupled sequence is commonly used.

### Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The spectrum is typically recorded over the range of 4000-400 cm<sup>-1</sup>.

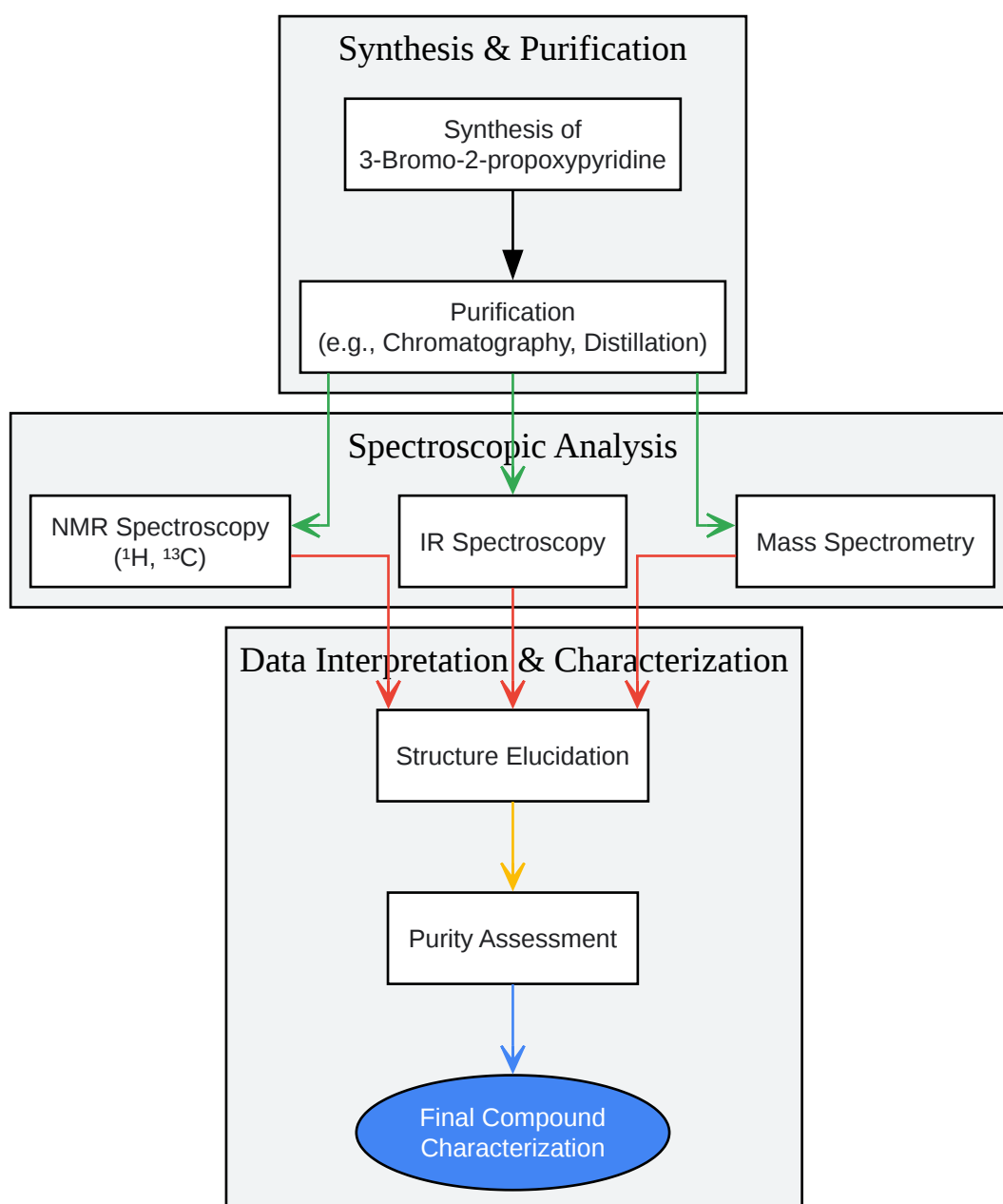
### Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with

a beam of electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio ( $m/z$ ) and detected.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like **3-Bromo-2-propoxypyridine**.



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## References

- 1. 3-Bromo-2-methoxypyridine(13472-59-8) 1H NMR spectrum [chemicalbook.com]
- 2. 3-Bromo-2-methoxypyridine - SRIRAMCHEM [sriramchem.com]
- 3. scbt.com [scbt.com]
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